molecular formula C11H11N5S B1407193 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1281956-61-3

1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Cat. No.: B1407193
CAS No.: 1281956-61-3
M. Wt: 245.31 g/mol
InChI Key: URJANMKJJASHJN-UHFFFAOYSA-N
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Description

1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine (CAS 1281956-61-3) is a high-purity chemical compound supplied for research purposes. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic building blocks, which are of significant interest in medicinal chemistry and drug discovery for their potential biological activities . Triazolopyridazine derivatives have been identified as a key scaffold in early-stage research for the development of novel antiparasitic agents. Specifically, related analogs have shown promising in vitro potency against Cryptosporidium parvum , a diarrheal disease-causing parasite, highlighting the potential of this chemical class in addressing unmet medical needs in infectious diseases . Furthermore, compounds featuring this core structure are also investigated in other therapeutic areas, including as potential inhibitors of protein kinases such as p38 MAPK and Syk kinase, which are relevant to inflammatory diseases and cancer research . Researchers can utilize this amine-functionalized building block for further chemical modification and exploration of structure-activity relationships (SAR). The compound is characterized by its molecular formula (C 11 H 11 N 5 S) and a molecular weight of 245.30 g/mol . For Research Use Only - Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-7(12)11-14-13-10-5-4-8(15-16(10)11)9-3-2-6-17-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJANMKJJASHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1N=C(C=C2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with triazole and pyridazine intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name/ID Position 6 Substituent Position 3 Substituent Key Functional Groups
Target Compound Thiophen-2-yl Ethan-1-amine Thiophene (electron-rich), NH2
Compound 6 (Vitas-M, STK651245) N-[2-(1H-indol-3-yl)ethyl] 3-(Trifluoromethyl) Indole (hydrophobic), CF3 (EWG)
Compound 24 (Vitas-M, STK719914) Piperidine-4-carboxylic acid 3-Isopropyl Piperidine (basic), isopropyl
SCL-1 (Antitumor agent) Piperidin-4-yl 3-(Trifluoromethyl) Trifluoromethyl (EWG), piperidine
1-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine Methyl Methanamine Methyl (hydrophobic), NH2

Abbreviations : EWG = Electron-withdrawing group.

Key Observations :

Electron-Rich vs. Electron-Deficient Substituents :

  • The thiophen-2-yl group in the target compound enhances π-π interactions compared to electron-deficient groups like trifluoromethyl (Compound 6) or hydrophobic indole derivatives. This may improve binding to bromodomains, which recognize acetylated lysine residues via hydrophobic cavities .
  • Trifluoromethyl groups (e.g., Compound 6, SCL-1) increase metabolic stability but may reduce solubility due to their lipophilic nature .

Amine Functionalization :

  • The ethanamine group in the target compound provides a flexible linker for hydrogen bonding, unlike rigid substituents like piperidine (Compound 24) or isopropyl groups. This flexibility could optimize target engagement in diverse binding pockets.

Insights :

  • The synthesis of analogues like Compound 29 involves sulfonylation with ethanesulfonyl chloride, but yields are often lower due to side reactions .
  • The target compound’s ethanamine group may require careful optimization to avoid byproducts during amination.

Biological Activity

1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole ring fused with a pyridazine ring and is substituted with a thiophene group. This unique structure is believed to contribute to its diverse biological activities.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Histone Acetyltransferase Inhibition : Some derivatives have shown inhibition of histone acetyltransferase (HAT) p300, which plays a critical role in gene transcription. For instance, a related thiophene derivative exhibited an IC50 value of 8.6 μM against p300 HAT .
  • Antimicrobial Activity : Similar compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Cytotoxicity Studies : Compounds in this class have been tested for cytotoxic effects on human cell lines, showing promising results with minimal toxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiophene and triazole moieties significantly influence the biological activity of the compounds:

CompoundSubstituentIC50 (μM)Notes
Compound 1Thiophene8.6Moderate inhibition of p300 HAT
Compound 2Furan1.6Enhanced inhibitory activity
Compound 3Methoxybiphenyl2.8Slightly reduced activity
Compound 4Mixed tert-butyl and furanyl7.4Compromised activity
Compound 5Aminomethylphenyl10Little change in activity

These findings suggest that the presence and type of substituents at specific positions on the aromatic rings are critical for maintaining or enhancing biological activity.

Case Studies

Several studies have investigated the efficacy and safety profiles of related compounds:

  • Anti-tubercular Activity : A series of substituted benzamide derivatives were synthesized and evaluated for anti-tubercular properties against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for therapeutic use .
  • Histone Acetyltransferase Inhibitors : The discovery of inhibitors targeting p300 HAT has implications for cancer therapy due to the enzyme's role in oncogenic transcriptional programs . The SAR analysis highlighted that thiophene-based compounds were particularly effective.
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells demonstrated that certain derivatives were non-toxic at concentrations exceeding their effective doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions to form the triazolo-pyridazine core, followed by functionalization. Key steps include:
  • Core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF .
  • Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-2-yl group to the pyridazine ring .
  • Aminoethyl substitution : Alkylation or reductive amination to introduce the ethanamine moiety .
  • Example protocol : A one-pot synthesis adapted from triazine derivatives (e.g., solvent-free cyclization) may reduce purification steps .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ReagentsReference
Cyclocondensation65–78Hydrazine, DMF
Suzuki coupling45–60Pd(PPh₃)₄, Thiophene
Reductive amination50–70NaBH₃CN, NH₄OAc

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation employs:
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 286.0825) .
  • X-ray crystallography : For absolute configuration determination, though crystal growth may require vapor diffusion in DCM/hexane .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial screening : Broth microdilution (MIC assays) against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity indices .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodological Answer :
  • Systematic substitution : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or ethanamine (e.g., N-alkylation) to probe steric/electronic effects .
  • Computational modeling : Use docking (AutoDock Vina) to predict binding modes to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) .
  • Data-driven optimization : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .

Q. What strategies address low solubility in aqueous buffers during pharmacological testing?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Prodrug design : Synthesize phosphate or acetylated derivatives to enhance solubility, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-diffusion) .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodological Answer :
  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with distinct bioactivities .
  • Synchrotron XRD : Resolve weak diffraction patterns from microcrystals (≤10 µm) to confirm stereochemistry .
  • Correlate structure-property : Compare hydrogen-bonding networks (e.g., N–H⋯S interactions) with solubility/bioactivity trends .

Q. What statistical approaches reconcile conflicting data in dose-response studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
  • Sensitivity testing : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) .
  • Batch-effect correction : Apply mixed-effects models to account for variability in compound purity (HPLC ≥95%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

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